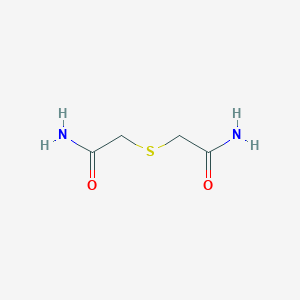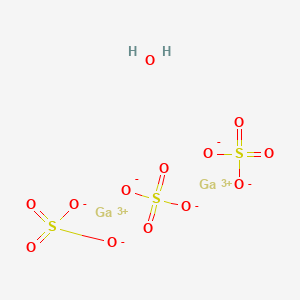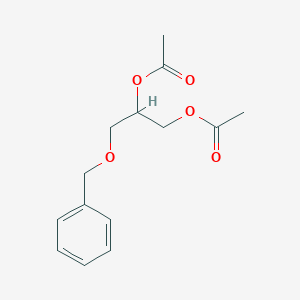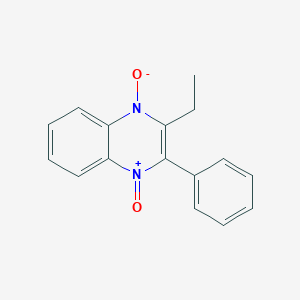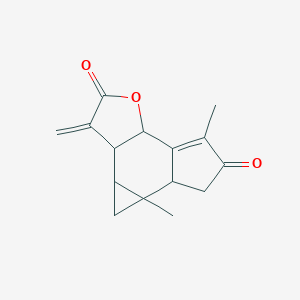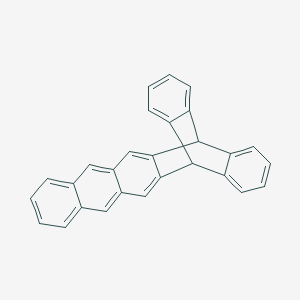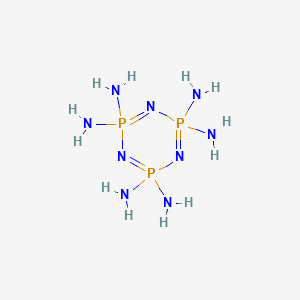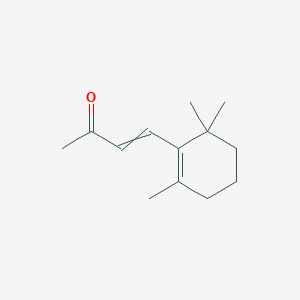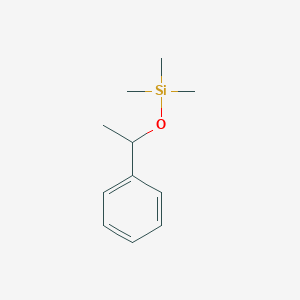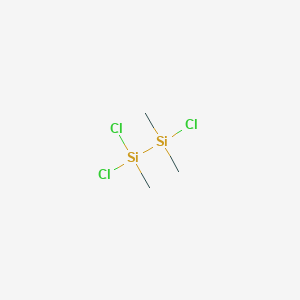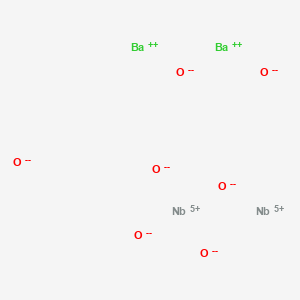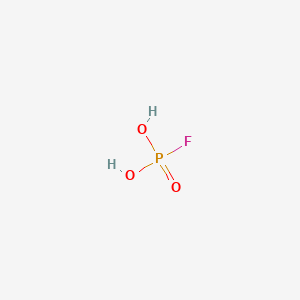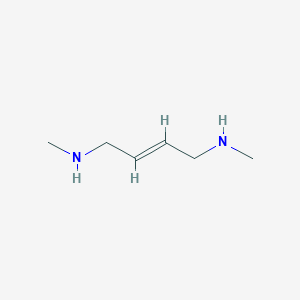
2-Butene-1,4-diamine, N,N'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butene-1,4-diamine, N,N'-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMBA and is a precursor for the synthesis of various organic compounds. DMBA has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
DMBA has a unique mechanism of action that makes it an attractive compound for scientific research. It is a bifunctional alkylating agent that can react with both DNA and proteins. DMBA can form covalent bonds with DNA, leading to DNA damage and cell death. This mechanism of action makes DMBA a potential anti-cancer agent.
Biochemische Und Physiologische Effekte
DMBA has been extensively studied for its biochemical and physiological effects. It has been shown to induce tumors in various animal models, including mice, rats, and hamsters. DMBA-induced tumors are commonly used as models for studying cancer biology and testing anti-cancer drugs. DMBA has also been shown to have immunomodulatory effects and can affect the immune system's response to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
DMBA has several advantages and limitations for lab experiments. One advantage is its ability to induce tumors in animal models, making it a valuable tool for studying cancer biology. However, DMBA is a potent carcinogen and requires careful handling to avoid exposure. DMBA also has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for DMBA research. One direction is the development of DMBA-based anti-cancer drugs. DMBA has shown promising results in preclinical studies, and further research is needed to develop safe and effective drugs. Another direction is the development of DMBA-based materials. DMBA can be used to synthesize polymers and resins for various applications, including coatings, adhesives, and composites. Finally, DMBA can be used as a tool for studying cancer biology and testing anti-cancer drugs. More research is needed to fully understand DMBA's mechanism of action and its potential applications in scientific research.
Conclusion:
In conclusion, 2-Butene-1,4-diamine, N,N'-dimethyl- (DMBA) is a valuable compound for scientific research. It has numerous applications in organic synthesis, pharmaceuticals, agrochemicals, and materials science. DMBA has a unique mechanism of action that makes it a potential anti-cancer agent. It has been extensively studied for its biochemical and physiological effects and has shown promising results in preclinical studies. DMBA has several advantages and limitations for lab experiments, and there are several future directions for DMBA research, including the development of anti-cancer drugs and materials and its use as a tool for studying cancer biology.
Synthesemethoden
DMBA can be synthesized using various methods. One of the most common methods is the reaction of N,N-dimethyl-1,4-butanediamine with acrylonitrile. This reaction results in the formation of DMBA as a white crystalline solid. The yield and purity of DMBA can be improved by using different solvents and catalysts.
Wissenschaftliche Forschungsanwendungen
DMBA has numerous applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. DMBA has been used to synthesize anti-cancer drugs, anti-inflammatory drugs, and anti-bacterial drugs. It has also been used to synthesize polymers and resins for various applications.
Eigenschaften
CAS-Nummer |
111-72-8 |
|---|---|
Produktname |
2-Butene-1,4-diamine, N,N'-dimethyl- |
Molekularformel |
C6H14N2 |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(E)-N,N'-dimethylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C6H14N2/c1-7-5-3-4-6-8-2/h3-4,7-8H,5-6H2,1-2H3/b4-3+ |
InChI-Schlüssel |
QXDVFQAKOKIPCM-ONEGZZNKSA-N |
Isomerische SMILES |
CNC/C=C/CNC |
SMILES |
CNCC=CCNC |
Kanonische SMILES |
CNCC=CCNC |
Andere CAS-Nummern |
111-72-8 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



